3-Ethoxy-4-((5-nitropyridin-2-yl)oxy)benzaldehyde
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Overview
Description
3-Ethoxy-4-((5-nitropyridin-2-yl)oxy)benzaldehyde is an organic compound with the molecular formula C14H12N2O5 and a molecular weight of 288.26 g/mol . This compound is characterized by the presence of an ethoxy group, a nitropyridinyl group, and a benzaldehyde moiety, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-((5-nitropyridin-2-yl)oxy)benzaldehyde typically involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 5-nitropyridine-2-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes, including custom synthesis and procurement of raw materials. Companies like ChemScene provide bulk manufacturing and sourcing services for this compound .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-4-((5-nitropyridin-2-yl)oxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-ethoxy-4-[(5-nitropyridin-2-yl)oxy]benzoic acid.
Reduction: Formation of 3-ethoxy-4-[(5-aminopyridin-2-yl)oxy]benzaldehyde.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethoxy-4-((5-nitropyridin-2-yl)oxy)benzaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-((5-nitropyridin-2-yl)oxy)benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
3-Ethoxy-4-hydroxybenzaldehyde: Lacks the nitropyridinyl group, making it less versatile in certain reactions.
5-Nitropyridine-2-ol: Lacks the benzaldehyde moiety, limiting its applications in aldehyde-specific reactions.
Uniqueness
3-Ethoxy-4-((5-nitropyridin-2-yl)oxy)benzaldehyde is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and applications. The presence of both the nitropyridinyl and benzaldehyde moieties provides a versatile platform for further chemical modifications and research applications .
Properties
IUPAC Name |
3-ethoxy-4-(5-nitropyridin-2-yl)oxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5/c1-2-20-13-7-10(9-17)3-5-12(13)21-14-6-4-11(8-15-14)16(18)19/h3-9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVOWSEBXGGZZCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OC2=NC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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